3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid
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Overview
Description
3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . Subsequent functionalization steps introduce the aminomethyl and propionic acid groups.
Industrial Production Methods
Industrial production methods for 3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid often involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the ubiquitination of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors, which are crucial for synaptic plasticity . This modulation can improve long-term potentiation impairment induced by exogenous β-amyloid, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole .
Uniqueness
3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to modulate synaptic plasticity and long-term potentiation sets it apart from other isoxazole derivatives, making it a promising candidate for further research and development .
Properties
CAS No. |
138741-63-6 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-[5-(aminomethyl)-1,2-oxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C7H10N2O3/c8-4-6-3-5(9-12-6)1-2-7(10)11/h3H,1-2,4,8H2,(H,10,11) |
InChI Key |
IJLZDSHZAXWWRU-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1CCC(=O)O)CN |
Canonical SMILES |
C1=C(ON=C1CCC(=O)O)CN |
Synonyms |
3-Isoxazolepropanoicacid,5-(aminomethyl)-(9CI) |
Origin of Product |
United States |
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